Product packaging for 4-Bromobenzo[b]thiophene-3-carboxylic acid(Cat. No.:CAS No. 1824389-88-9)

4-Bromobenzo[b]thiophene-3-carboxylic acid

Cat. No.: B2949025
CAS No.: 1824389-88-9
M. Wt: 257.1
InChI Key: PHMSMYBDPMXUTO-UHFFFAOYSA-N
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Description

4-Bromobenzo[b]thiophene-3-carboxylic acid (CAS 1824389-88-9) is a high-purity chemical building block featuring a bromo-substituted benzo[b]thiophene core. This compound is a key synthetic intermediate for constructing more complex molecules, particularly in medicinal chemistry. The bromine atom at the 4-position offers a versatile handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 3-position allows for amide bond formation or esterification. Benzo[b]thiophene-based scaffolds are of significant research interest in drug discovery. Recent studies have explored derivatives, such as benzo[b]thiophene-3-carboxylic acid 1,1-dioxides, as novel anticancer agents that target the RhoA/ROCK signaling pathway, a key regulator of tumor growth and metastasis . These findings highlight the potential of this chemical scaffold in developing new therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrO2S B2949025 4-Bromobenzo[b]thiophene-3-carboxylic acid CAS No. 1824389-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMSMYBDPMXUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 4 Bromobenzo B Thiophene 3 Carboxylic Acid

Electrophilic Aromatic Substitution (EAS) Reactivity of Benzo[b]thiophene Carboxylic Acids

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, including benzo[b]thiophene derivatives. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orglibretexts.org The reactivity and regioselectivity of this process are heavily influenced by the nature of the substituents already present on the aromatic core. libretexts.orgyoutube.com

In the case of 4-Bromobenzo[b]thiophene-3-carboxylic acid, both the bromine atom and the carboxylic acid group are electron-withdrawing and deactivating towards electrophilic aromatic substitution.

Carboxylic Acid Group (-COOH): This group, located at the 3-position on the thiophene (B33073) ring, is a meta-directing deactivator. It withdraws electron density from the aromatic system through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.comyoutube.com

Bromine Atom (-Br): Located at the 4-position on the benzene (B151609) ring, bromine is also a deactivating group due to its strong inductive electron-withdrawing effect. However, it is considered an ortho-, para-director because its lone pairs can donate electron density through resonance, which preferentially stabilizes the cationic intermediate (arenium ion) formed during attack at these positions. libretexts.org

The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step process. libretexts.org

Formation of the Arenium Ion: In the first, rate-determining step, the electrophile (E⁺) attacks the π-electron system of the benzo[b]thiophene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily broken in this step. The stability of this intermediate is crucial for determining the reaction's regioselectivity. For benzo[b]thiophene systems, attack at the α-positions (2 and 7) and β-positions (3, 4, 5, 6) leads to different sets of resonance structures. The stability of the arenium ion is enhanced when the positive charge can be delocalized more effectively, a factor that is influenced by the substituents present. researchgate.net With deactivating groups like -Br and -COOH, the formation of this intermediate is energetically less favorable, thus slowing the reaction rate.

Deprotonation and Restoration of Aromaticity: In the second, fast step, a base (B:) removes a proton from the sp³-hybridized carbon atom of the arenium ion. libretexts.org This restores the C=C double bond, re-establishes the aromatic π-system, and yields the final substituted product. libretexts.org

The regiochemical outcome is dictated by the transition state energies leading to the various possible arenium ions. Substituents that stabilize the positive charge of the intermediate will direct the electrophile to the corresponding positions. libretexts.org For this compound, the arenium ion formed by attack at the 7-position is likely the most stable among the possibilities on the benzene ring, leading to the observed regioselectivity.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 4-position of this compound serves as a versatile handle for introducing a wide range of functional groups via transition metal-catalyzed cross-coupling reactions. These reactions are central to modern synthetic organic chemistry for constructing complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.orgtcichemicals.com Halogenated benzo[b]thiophenes are excellent substrates for this reaction, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the position of the halogen. researchgate.netresearchgate.netnih.gov

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, a process typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the product and regenerating the palladium(0) catalyst. libretexts.org

Table 1: Typical Components for Suzuki-Miyaura Cross-Coupling Reactions of Aryl Bromides
ComponentExamplesFunction
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the C-C bond formation. libretexts.orgmdpi.com
LigandTriphenylphosphine (PPh₃), SPhos, XPhosStabilizes the palladium catalyst and influences its reactivity.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation. libretexts.org
Organoboron ReagentArylboronic acids, Arylboronic esters (pinacol)Provides the organic group to be coupled. researchgate.net
SolventToluene, Dioxane, DMF, Water/Organic mixturesSolubilizes reactants and influences reaction rate. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govnih.gov This reaction is highly valuable for synthesizing arylamines from precursors like this compound. It allows for the introduction of primary or secondary amines, as well as other nitrogen-containing heterocycles. researchgate.net

Similar to the Suzuki-Miyaura reaction, the mechanism proceeds through a palladium-based catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond. nih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and tolerating various functional groups. nih.gov

Table 2: Key Components in Buchwald-Hartwig Amination
ComponentExamplesFunction
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst. nih.gov
LigandBINAP, XPhos, DPEphosCrucial for facilitating the reductive elimination step. researchgate.netnih.gov
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine to form the active nucleophile. researchgate.netnih.gov
AmineAniline, Morpholine, Secondary aminesNitrogen source for the C-N bond formation. researchgate.net
SolventToluene, DioxaneTypically non-polar, aprotic solvents are used. nih.gov

While cross-coupling reactions at the C-Br bond are a primary strategy for functionalization, metal-mediated C–H activation offers an alternative and increasingly important approach. researchgate.netias.ac.in This methodology allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds, enhancing atom economy by avoiding the need for pre-functionalized starting materials. nih.govdmaiti.com

For a molecule like this compound, C–H activation could potentially occur at several positions on the benzo[b]thiophene core, such as C2, C5, C6, or C7. The regioselectivity of C–H activation is often controlled by the directing ability of a functional group on the substrate or by the intrinsic electronic properties of the aromatic system. dmaiti.comnih.gov Palladium, rhodium, and iridium are common catalysts for these transformations. researchgate.net For example, studies on related benzothiadiazole systems have shown that direct arylation can occur at multiple C-H positions on the benzene ring. nih.gov This reactivity pathway provides a complementary synthetic tool to nucleophilic substitution at the C4-Br bond, enabling the synthesis of multi-substituted benzo[b]thiophene derivatives that might be difficult to access through traditional methods. ias.ac.in

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the 4-bromobenzo[b]thiophene (B1340190) scaffold is a versatile functional handle, enabling a variety of chemical transformations. These reactions are fundamental to the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. The reactivity of this moiety is influenced by the electronic properties of the bicyclic aromatic system and the presence of the bromine substituent.

Esterification and Amidation Reactions

The conversion of this compound into its corresponding esters and amides is a key strategy for modifying its physicochemical properties and for creating precursors for further synthetic elaborations.

Esterification:

Esterification of carboxylic acids is a common and well-established transformation. For benzo[b]thiophene-3-carboxylic acids, standard methods such as Fischer-Speier esterification can be employed. This typically involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, and water may be removed as it is formed. masterorganicchemistry.com

While specific examples for the 4-bromo derivative are not extensively detailed in the available literature, a palladium-catalyzed carbonylative approach has been reported for the synthesis of various benzo[b]thiophene-3-carboxylic esters. nih.gov This method, starting from 2-(methylthio)phenylacetylenes, provides access to a range of esters, including methyl, ethyl, and isopropyl esters, in fair to high yields (57–83%). nih.gov For instance, the synthesis of methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate and ethyl 2-phenylbenzo[b]thiophene-3-carboxylate has been achieved with yields of 76% and 75% respectively. nih.gov Although this is a synthetic route to the esters rather than a direct esterification of the carboxylic acid, it highlights the stability and accessibility of these ester derivatives.

Amidation:

The formation of amides from this compound is a crucial reaction for the development of new bioactive molecules. Amide synthesis generally requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Common methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate. This intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide.

Another approach is the conversion of the carboxylic acid to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be treated with an amine to form the amide bond. This method has been employed for the synthesis of various benzo[b]thiophene-2-carboxamide (B1267583) derivatives. researchgate.net While specific examples for the 4-bromo-3-carboxylic acid isomer are not prevalent, the chemical principles are directly applicable. For instance, a range of N-substituted benzo[b]thiophene-3-carboxamides have been synthesized as potential anticancer agents, demonstrating the utility of this reaction. nih.gov

The following table summarizes representative amidation reactions of benzo[b]thiophene-3-carboxylic acid derivatives, which are analogous to the expected reactivity of the 4-bromo counterpart.

Amine ReactantCoupling ConditionsProductYield (%)
3,4-DiethoxyanilineEDCI/DMAPN-(3,4-diethoxyphenyl)benzo[b]thiophene-3-carboxamide44
3,4-Dimethoxyphenethylamine (B193588)Not specifiedN-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide83
4-PhenoxypiperidineNot specifiedBenzo[b]thiophen-3-yl(4-phenoxypiperidin-1-yl)methanone72

Decarboxylation Studies and Their Synthetic Implications

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for aryl carboxylic acids, often providing a route to the corresponding unsubstituted or substituted aromatic compounds. The ease of decarboxylation depends on the stability of the carbanionic intermediate formed upon loss of CO₂. For aryl carboxylic acids, this reaction typically requires high temperatures or the presence of a catalyst. wikipedia.org

While specific studies on the decarboxylation of this compound are scarce, research on analogous compounds provides valuable insights. For instance, the decarboxylation of 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid has been achieved by refluxing with 48% hydrobromic acid. zendy.io In a more industrially relevant context, a safe and efficient decarboxylation process for 4-chlorobenzo[b]thiophene-2-carboxylic acid, a key intermediate in the synthesis of the drug brexpiprazole, has been developed. datapdf.com This process involves heating the carboxylic acid with a high-boiling point amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and removing the product by distillation under reduced pressure to avoid side reactions. datapdf.com

The synthetic implication of decarboxylation is the generation of the 4-bromobenzo[b]thiophene core, which is a valuable building block in pharmaceutical synthesis. guidechem.comgoogle.com The reaction effectively replaces the carboxylic acid group with a hydrogen atom, providing access to the parent heterocycle from a functionalized precursor. The conditions required for decarboxylation can be tailored, with thermal methods, acid-catalyzed, or base-catalyzed approaches being viable options depending on the substrate and desired outcome. nih.govstackexchange.com Recent advancements in photoredox catalysis have also enabled the decarboxylation of aryl carboxylic acids under milder conditions to generate aryl radicals, which can then participate in further bond-forming reactions. nih.gov

Reduction of the Carboxylic Acid Group

The reduction of the carboxylic acid moiety in this compound to a primary alcohol, (4-bromobenzo[b]thiophen-3-yl)methanol, is a fundamental transformation that provides access to a different class of derivatives.

This reduction is typically accomplished using powerful reducing agents, as the carboxylic acid group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. libretexts.orgmasterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. masterorganicchemistry.com It is important to note that LiAlH₄ is a very strong and non-selective reducing agent that will also reduce other functional groups that may be present in the molecule. harvard.edu

An alternative and often milder reagent for the reduction of carboxylic acids is borane (B79455) (BH₃), typically used as a complex with THF (BH₃·THF). libretexts.org Borane is more chemoselective than LiAlH₄ and can often reduce a carboxylic acid in the presence of other reducible functional groups like esters. harvard.edu The reaction with borane also proceeds through an intermediate that is hydrolyzed during workup to yield the primary alcohol.

The general scheme for the reduction of a carboxylic acid to a primary alcohol is as follows:

ReactantReagentProduct
R-COOH1. LiAlH₄, THF 2. H₃O⁺R-CH₂OH
R-COOH1. BH₃·THF 2. H₂OR-CH₂OH

While no specific literature examples detailing the reduction of this compound were found, these standard methodologies are expected to be effective for this transformation, yielding (4-bromobenzo[b]thiophen-3-yl)methanol, a precursor for further functionalization, such as conversion to halides, ethers, or esters.

Derivatization Strategies for 4 Bromobenzo B Thiophene 3 Carboxylic Acid

Functional Group Interconversions at the C-3 Carboxylic Acid

The carboxylic acid moiety at the C-3 position is a prime site for functional group interconversion, providing a gateway to a variety of important derivatives.

Formation of Esters, Amides, and Acid Chlorides

The conversion of the carboxylic acid to esters, amides, and acid chlorides is a fundamental strategy for creating diverse libraries of compounds.

Esters: Esterification of carboxylic acids is a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.comlibretexts.org This reaction is typically favored when an excess of the alcohol is used as the solvent. libretexts.org For instance, benzo[b]thiophene-3-carboxylic esters can be synthesized from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol using a palladium iodide/potassium iodide catalyst system under aerobic conditions. nih.gov This method has been shown to produce methyl, ethyl, and isopropyl esters in satisfactory yields. nih.gov

Amides: Amide synthesis is another crucial derivatization. Carboxylic acids can be converted to amides, often via an intermediate acid chloride or by using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). chemistrysteps.com Research has demonstrated the synthesis of various N-substituted benzo[b]thiophene-3-carboxamides. For example, reactions with amines such as 3,4-dimethoxyphenethylamine (B193588) and 3,4-dimethoxyaniline (B48930) have been reported to produce the corresponding amides in high yields. nih.gov

Acid Chlorides: Acid chlorides are highly reactive intermediates that serve as precursors for the synthesis of esters, amides, and ketones. They are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The increased reactivity of acid chlorides makes them valuable for reactions with less reactive nucleophiles. chemistrysteps.com

Derivative TypeGeneral MethodReagentsSignificance
EstersFischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Modifies solubility and pharmacokinetic properties.
AmidesCoupling ReactionsAmine, Coupling Agent (e.g., DCC) or via Acid ChlorideIntroduces diverse functional groups and potential for hydrogen bonding.
Acid ChloridesAcyl HalogenationThionyl Chloride (SOCl₂), Oxalyl ChlorideHighly reactive intermediate for further synthesis.

Conversion to Ketones or Aldehydes

The transformation of the C-3 carboxylic acid into a ketone or aldehyde opens up further avenues for molecular elaboration.

Ketones: A common route to synthesize ketones from carboxylic acids involves their reaction with organolithium reagents. This reaction proceeds through a dianion intermediate that, upon aqueous work-up, yields the corresponding ketone. chemistrysteps.com Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then react with organocuprates (Gilman reagents) to form ketones. chemistrysteps.com More recently, photoredox and nickel dual catalysis has emerged as a method for the direct cross-electrophile coupling of carboxylic acids with aryl or alkyl bromides to produce ketones. nih.gov This method has been successfully applied to the synthesis of complex ketones. nih.gov

Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation as the reaction often proceeds to the corresponding alcohol. Specialized reducing agents or multi-step procedures are typically required to achieve this conversion.

Modification at the C-4 Bromine Position

The bromine atom at the C-4 position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions for Arylation and Alkylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have been extensively used to modify aryl halides. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov However, the presence of a carboxylic acid group can sometimes interfere with the catalytic cycle by coordinating to the palladium center, potentially deactivating the catalyst. reddit.com To circumvent this, it is often advantageous to protect the carboxylic acid as an ester before performing the Suzuki coupling, followed by saponification to regenerate the acid. reddit.com A palladium(II) acetate (B1210297) and SPhos ligand system has been shown to be effective for the Suzuki-Miyaura coupling of various bromothiophenes. nih.govsemanticscholar.org

Examples of Palladium-Catalyzed Coupling Reactions on Bromo-Aromatics
Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAryl/Alkyl Boronic Acid or EsterPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-C (Aryl-Aryl, Aryl-Alkyl)
HeckAlkenePd(0) catalyst, BaseC-C (Aryl-Vinyl)
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseC-C (Aryl-Alkynyl)
Buchwald-HartwigAmine, Alcohol, ThiolPd(0) catalyst, Ligand (e.g., phosphine), BaseC-N, C-O, C-S

Introduction of Heteroatom-Containing Moieties

The introduction of nitrogen, oxygen, or sulfur-containing groups at the C-4 position can significantly influence the molecule's properties. The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming carbon-nitrogen and carbon-oxygen bonds from aryl halides. This reaction allows for the coupling of the 4-bromo position with a wide variety of amines and alcohols.

Skeletal Modifications and Annulation Reactions

Beyond functional group manipulation, the benzo[b]thiophene core itself can be modified through annulation reactions to build more complex, fused heterocyclic systems. For example, base-mediated annulation of substituted 2-nitrobenzothiophenes with naphthols and phenols has been used to synthesize benzothiophene-fused heteroacenes. figshare.com These reactions lead to the formation of new fused rings, expanding the structural diversity and potential applications of the benzo[b]thiophene scaffold. figshare.com Such modifications are crucial for developing novel materials with unique photophysical properties and for creating complex molecules for drug discovery programs. figshare.comresearchgate.net

Synthesis of Fused Thiophene (B33073) Derivatives

The synthesis of fused thiophene derivatives typically involves reactions that form an additional thiophene ring onto a pre-existing molecular framework. While specific examples starting from 4-Bromobenzo[b]thiophene-3-carboxylic acid are not readily found, general approaches to thieno-fusion include intramolecular cyclization of precursors bearing appropriate functional groups. For instance, a common strategy involves the cyclization of a substrate containing both a thiophene ring and a side chain that can react to form the new fused ring.

In principle, the carboxylic acid and the bromo-substituent on the this compound core could serve as synthetic handles for such transformations. The carboxylic acid could be converted into other functional groups, such as amides or esters, which could then participate in cyclization reactions. The bromo group could be utilized in transition-metal-catalyzed cross-coupling reactions to introduce a side chain that is subsequently cyclized. However, at present, specific research detailing these pathways for the target molecule is not available.

Construction of Polycyclic Aromatic Heterocycles

The construction of polycyclic aromatic heterocycles (PAHs) from benzo[b]thiophene precursors is a key area of research for developing new organic materials with tailored optoelectronic properties. Intramolecular C-H arylation and other cyclization reactions are powerful tools for building such complex fused systems.

Theoretically, this compound could be a precursor for polycyclic aromatic heterocycles. The bromine atom at the 4-position could participate in intramolecular cyclization reactions, such as a palladium-catalyzed C-H/C-Br coupling, to form a new ring. The carboxylic acid at the 3-position could also be a site for modification to facilitate such cyclizations. Despite these plausible synthetic routes, there is a notable absence of specific studies in the scientific literature that report the use of this compound for the construction of polycyclic aromatic heterocycles.

Due to the lack of specific research on the derivatization of this compound for the synthesis of fused thiophene derivatives and polycyclic aromatic heterocycles, no data tables with detailed research findings can be provided at this time.

Advanced Spectroscopic and Analytical Methodologies in Characterizing 4 Bromobenzo B Thiophene 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary techniques for determining the carbon-hydrogen framework of a molecule.

For 4-Bromobenzo[b]thiophene-3-carboxylic acid, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each chemically non-equivalent proton. The aromatic protons on the benzo[b]thiophene ring system would typically appear in the downfield region (generally δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The specific chemical shifts and coupling patterns (spin-spin splitting) would allow for the assignment of each proton to its exact position on the ring. For instance, the proton on the thiophene (B33073) ring (H-2) would likely appear as a singlet, while the protons on the benzene (B151609) ring (H-5, H-6, and H-7) would exhibit a more complex splitting pattern (e.g., doublets, triplets, or multiplets) depending on their coupling with adjacent protons. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a very downfield chemical shift (often > δ 10 ppm), though its position can be highly variable and dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum (typically δ 160-185 ppm). The aromatic and thiophene carbons would resonate in the approximate range of δ 110-150 ppm. The carbon atom directly attached to the bromine (C-4) would be influenced by the halogen's electronic effects.

Interactive Data Table: Predicted NMR Spectral Data

Below are predicted chemical shift ranges for the key nuclei in this compound. Actual experimental values may vary based on the solvent and other experimental conditions.

Atom TypeNucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Carboxylic Acid¹H> 10.0Broad Singlet
Aromatic/Thiophene¹H7.0 - 9.0Singlet, Doublets, Triplets
Carboxylic Acid¹³C160 - 185Singlet
Aromatic/Thiophene¹³C110 - 150Singlet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This homonuclear experiment correlates protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would show cross-peaks between adjacent protons on the benzene ring, confirming their connectivity and aiding in the assignment of the aromatic system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, providing a direct map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.com The HMBC spectrum is particularly valuable for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. sdsu.edu For example, correlations from the aromatic protons to the carboxylic acid's carbonyl carbon would confirm the position of the carboxyl group.

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. This is particularly useful for studying crystalline materials, polymers, or samples with low solubility. For this compound, ssNMR could be used to study its crystalline packing, identify different polymorphs (if they exist), and analyze intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups in the solid state.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₉H₅BrO₂S), HRMS would be used to confirm its exact molecular weight. The presence of bromine is readily identified by its characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio). youtube.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.

Interactive Data Table: Isotopic Pattern for C₉H₅BrO₂S

IonIsotope CompositionCalculated m/zRelative Abundance (%)
[M]⁺C₉H₅⁷⁹BrO₂S255.9221100.0
[M+2]⁺C₉H₅⁸¹BrO₂S257.919897.7

Fragmentation Pattern Analysis for Isomer Differentiation

In addition to determining the molecular formula, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer (e.g., by electron impact), the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used to distinguish between isomers.

For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable molecules or radicals. libretexts.org Common fragmentation might include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of a carboxyl group (•COOH) or carbon monoxide (CO) and a hydroxyl radical.

Cleavage of the bromine atom.

By carefully analyzing these fragmentation patterns, it is possible to differentiate this compound from its other positional isomers, such as those where the bromine or carboxylic acid group are located at different positions on the benzo[b]thiophene core. nih.gov For example, the fragmentation of an isomer with the carboxylic acid at the 2-position might show different characteristic losses compared to the 3-carboxylic acid isomer.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared light by a molecule, which causes its bonds to vibrate at specific frequencies. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing complementary information about molecular vibrations. core.ac.uk Together, they offer a comprehensive fingerprint of a molecule's structure.

For this compound, the spectra are dominated by vibrations characteristic of its carboxylic acid group and the substituted benzo[b]thiophene ring system. The carboxylic acid functional group is readily identified by two prominent features in the IR spectrum. A very broad and strong absorption band appears for the O-H stretching vibration, typically spanning the region from 3300 cm⁻¹ to 2500 cm⁻¹. vscht.cz This broadening is a result of extensive intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers in the solid state and in concentrated solutions. spectroscopyonline.com

The second key feature of the carboxylic acid is the intense carbonyl (C=O) stretching vibration. For aromatic carboxylic acids, this absorption is typically observed in the 1710-1680 cm⁻¹ range. spectroscopyonline.com The conjugation of the carbonyl group with the benzo[b]thiophene ring system can slightly lower this frequency compared to saturated carboxylic acids. spectroscopyonline.com

The benzo[b]thiophene core contributes several characteristic bands. Aromatic C-H stretching vibrations are expected at frequencies slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz Carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1400 cm⁻¹ region. vscht.cz The C-S and C-Br stretching vibrations also occur, but they are generally weaker and appear in the lower frequency "fingerprint region" of the spectrum, making them less diagnostically straightforward.

Raman spectroscopy provides complementary data. While the O-H stretch is often weak in Raman, the C=O stretch and the aromatic ring vibrations typically produce strong and sharp signals, aiding in the structural confirmation.

Table 1: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTypical IR Absorption Range (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Very BroadCharacteristic broad envelope due to hydrogen bonding. vscht.czspectroscopyonline.com
Aromatic C-H Stretch3100 - 3000Medium to WeakConfirms the presence of the aromatic benzo[b]thiophene ring. vscht.cz
C=O Stretch (Carboxylic Acid)1710 - 1680Strong, SharpPosition is influenced by conjugation with the aromatic ring. spectroscopyonline.com
Aromatic C=C Stretch1600 - 1400Medium to WeakMultiple bands are expected from the fused ring system. vscht.cz
C-O Stretch (Carboxylic Acid)1320 - 1210StrongCoupled with O-H in-plane bending. spectroscopyonline.com
O-H Bend (Carboxylic Acid)960 - 900Medium, BroadOut-of-plane bend, often broad due to hydrogen bonding. spectroscopyonline.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an essential analytical tool for separating, identifying, and quantifying the components of a mixture. For the characterization of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

HPLC is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. It is common for suppliers to specify the purity of such chemical intermediates, often determined by HPLC, at levels of ≥98%. nbinno.com The technique separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical method for analyzing this compound would involve reversed-phase HPLC. In this mode, a nonpolar stationary phase (e.g., octadecylsilane, ODS, or C18) is used with a polar mobile phase. The mobile phase is often a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A small amount of acid (e.g., formic acid or trifluoroacetic acid) is usually added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.

Detection is commonly performed using an ultraviolet (UV) detector, as the benzo[b]thiophene ring system is a strong chromophore. The purity is calculated by comparing the area of the main product peak to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Data for Purity Assessment
Peak NumberRetention Time (min)ComponentPeak Area (%)
12.5Impurity 1 (e.g., starting material)0.45
24.8This compound99.30
36.1Impurity 2 (e.g., byproduct)0.25

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is highly effective for monitoring the progress of organic reactions by tracking the consumption of reactants and the formation of products.

However, direct analysis of carboxylic acids by GC is often problematic due to their high polarity and low volatility, which can lead to poor peak shape and thermal decomposition. colostate.edu To overcome this, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and thermally stable derivative, most commonly an ester (e.g., a methyl or trimethylsilyl (B98337) ester). colostate.edu This process involves reacting the carboxylic acid with a suitable reagent prior to injection into the GC-MS system.

Once derivatized, the reaction mixture can be analyzed. The GC separates the components based on their boiling points and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint that allows for the unambiguous identification of the compound. For reaction monitoring, small aliquots can be taken from the reaction vessel over time, derivatized, and analyzed to determine the ratio of starting materials to products, thereby assessing the reaction's completion.

Table 3: Hypothetical GC-MS Data for Reaction Monitoring
Retention Time (min)Proposed ComponentKey Mass Fragments (m/z)Reaction Time Point
5.2Derivatized Reactant A(Specific to reactant)t = 0 hr
7.8Derivatized Product (e.g., Methyl 4-bromobenzo[b]thiophene-3-carboxylate)(Molecular ion, acylium ion, fragments from benzothiophene (B83047) ring)t = 4 hr
7.8Derivatized Product(Same as above)t = 8 hr (Increased peak area)

Computational Chemistry and Theoretical Investigations of 4 Bromobenzo B Thiophene 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT calculations are a cornerstone of modern computational chemistry, used to determine the electronic structure, geometry, and energy of molecules. mdpi.com These calculations for 4-Bromobenzo[b]thiophene-3-carboxylic acid would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. Following optimization, various electronic properties can be calculated to analyze its structure and potential reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. thaiscience.info The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.

For this compound, an MEP analysis would reveal specific regions of electron density.

Negative Regions (Red/Yellow): These areas are electron-rich and indicate likely sites for electrophilic attack. Such regions are expected to be concentrated around the oxygen atoms of the carboxylic acid group and potentially on the thiophene (B33073) ring, influenced by the sulfur atom's lone pairs. researchgate.netmdpi.com

Positive Regions (Blue): These areas are electron-poor and signify favorable sites for nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, highlighting its acidic nature. mdpi.com

Neutral Regions (Green): These represent areas of neutral potential, typically found over the carbon backbone of the aromatic rings.

By analyzing the MEP surface, one can predict how the molecule will interact with other reagents. For instance, the pronounced negative potential on the carbonyl oxygen suggests it will be a primary site for hydrogen bonding or coordination to metal catalysts.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. For this compound, the HOMO is expected to be distributed across the fused ring system, particularly the electron-rich thiophene moiety.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. The LUMO is likely to have significant contributions from the carboxylic acid group and the carbon atoms of the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energies, several molecular reactivity descriptors can be calculated, providing quantitative insights into the molecule's chemical behavior. These descriptors, derived from DFT calculations, help to build quantitative structure-activity relationships (QSAR). thaiscience.info

Table 1: Illustrative Molecular Reactivity Descriptors for this compound (Hypothetical Data)
ParameterFormulaIllustrative Value (eV)Significance
HOMO Energy (EHOMO)--6.52Electron-donating ability
LUMO Energy (ELUMO)--1.85Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO4.67Chemical reactivity and stability
Ionization Potential (IP)-EHOMO6.52Energy required to remove an electron
Electron Affinity (EA)-ELUMO1.85Energy released upon gaining an electron
Electronegativity (χ)(IP + EA) / 24.185Ability to attract electrons
Chemical Hardness (η)(IP - EA) / 22.335Resistance to change in electron distribution
Softness (S)1 / (2η)0.214Measure of polarizability
Electrophilicity Index (ω)χ² / (2η)3.75Propensity to accept electrons

For molecules with rotatable bonds, such as the C-C bond connecting the carboxylic acid group to the thiophene ring, multiple conformations can exist. Conformational analysis involves identifying the different possible spatial arrangements (conformers) and determining their relative energies.

A computational scan of the potential energy surface by rotating the dihedral angle of the carboxylic acid group relative to the plane of the benzo[b]thiophene ring would be performed. This process identifies the most stable conformer (the global minimum on the potential energy surface) as well as any other low-energy local minima. Energy minimization calculations ensure that the final geometry represents a stable point on the potential energy surface. researchgate.net Understanding the preferred conformation is essential, as the molecule's shape influences its packing in the solid state and its interaction with biological targets or catalysts.

Prediction of Reaction Pathways and Transition States

Beyond static properties, DFT is a powerful tool for modeling dynamic processes, such as chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy pathway from reactants to products, including the high-energy transition states that control the reaction rate.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The benzo[b]thiophene system has several positions where an electrophile could attack. Experimental studies on the nitration of benzo[b]thiophene-3-carboxylic acid have shown that substitution occurs at multiple positions, with a preference for the benzene (B151609) ring portion of the molecule. cdnsciencepub.com

Computational modeling can explain and predict this regioselectivity. The reaction pathway for an electrophile (e.g., NO₂⁺) attacking each potential site (C2, C5, C6, C7) on the this compound backbone would be calculated. This involves:

Locating Transition States: For each potential substitution site, the transition state structure and its associated activation energy (the energy barrier) are calculated.

Analyzing Intermediates: The stability of the resulting intermediates (arenium ions or Wheland intermediates) is assessed.

The position with the lowest activation energy barrier will correspond to the kinetically favored product. cdnsciencepub.com The calculations would likely show that the electron-withdrawing nature of the carboxylic acid group deactivates the thiophene ring (especially the C2 position) towards electrophilic attack. Conversely, the bromo group at C4 is an ortho-, para-director, which would influence substitution on the benzene ring. The interplay between the directing effects of the bromo, carboxylic acid, and fused thiophene ring substituents determines the final product distribution.

Benzo[b]thiophene derivatives are often synthesized and functionalized using transition metal catalysts, particularly palladium. acs.orgacs.org For instance, palladium-catalyzed cross-coupling reactions are used to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

DFT calculations can provide profound mechanistic insights into these complex catalytic cycles. researchgate.net A theoretical study of a palladium-catalyzed reaction involving this compound could model the key steps of the catalytic cycle:

Oxidative Addition: The initial step where the palladium catalyst inserts into the C-Br bond.

Transmetalation: The transfer of an organic group from another reagent (e.g., an organoboron compound in a Suzuki coupling) to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the product is released, regenerating the active catalyst.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For derivatives of benzo[b]thiophene, including this compound, QSAR serves as a valuable tool in medicinal chemistry and materials science.

Development of Computational Models for Analog Design

The development of computational models for designing analogs of benzo[b]thiophene derivatives is a key application of QSAR. These models are constructed by correlating variations in the structural or physicochemical properties of a series of molecules with their observed biological activities. This approach allows for the rational design of new compounds with potentially enhanced efficacy.

For instance, QSAR analyses have been performed on benzo[b]thiophene-based compounds to identify novel therapeutic agents. In a study on Benzo[b]thienyl hydroxamic acids as histone deacetylase (HDAC) inhibitors for anticancer activity, QSAR models were generated using statistical methods like Multiple Regression and Partial Least Squares Regression. researchgate.net The models revealed that steric and electrostatic interactions, as well as electro-topological parameters, were primarily responsible for the anticancer activity. researchgate.net Such models help in understanding the structure-activity relationships (SAR) and guide the synthesis of new, more potent analogs. nih.gov

The process typically involves:

Data Set Selection: A series of benzo[b]thiophene analogs with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical parameters. researchgate.net

Model Generation: Statistical techniques are employed to build a mathematical equation linking the descriptors to the biological activity. One study identified parameters such as T_2_N_1, PolarSurfaceAreaIncluding P and S, and SaaCHE-Index as being correlated with anticancer activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. The best models in one study showed a high correlation coefficient (r² value = 0.9412), indicating good predictive ability. researchgate.net

By analyzing the contribution of different descriptors in the QSAR model, chemists can prioritize which structural modifications are most likely to lead to improved activity, thereby streamlining the drug discovery process. For example, molecular docking studies, often used in conjunction with QSAR, have helped to elucidate the binding interactions of benzo[b]thiophene derivatives with their biological targets, providing further insights for the design of new analogs. nih.govnih.govnih.govresearchgate.net

Prediction of Molecular Properties Relevant to Synthetic Applications

Beyond biological activity, QSAR and other in silico methods are used to predict a range of molecular properties crucial for synthetic feasibility and drug development. These properties, often grouped under Absorption, Distribution, Metabolism, and Excretion (ADME), determine the pharmacokinetic profile of a potential drug candidate. mdpi.com

For new benzo[b]thiophene derivatives, computational tools can predict key physicochemical and pharmacokinetic properties before synthesis, saving significant time and resources. A study on 3-halobenzo[b]thiophene derivatives used software to predict properties vital for a good drug-like molecule. mdpi.com

Key predicted properties include:

Lipophilicity (log P): Affects solubility, absorption, and membrane permeability.

Aqueous Solubility (log S): Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts how well a compound will be absorbed from the gut. mdpi.com

Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system. mdpi.com

Skin Permeability (log Kp): Relevant for transdermal drug delivery. mdpi.com

These predictions are based on the molecule's structure and are often guided by established rules and filters, such as Lipinski's Rule of Five. mdpi.com For example, in silico analysis of certain cyclohexanol-substituted 3-halobenzo[b]thiophenes predicted high GI absorption and BBB penetration, suggesting their potential for treating systemic or brain-related infections. mdpi.com

The table below illustrates the type of data generated in such predictive studies for a hypothetical series of benzo[b]thiophene derivatives.

CompoundMolecular Weight ( g/mol )log PGI AbsorptionBBB PermeantLipinski Violations
Derivative A250.12.5HighYes0
Derivative B310.23.8HighYes0
Derivative C450.54.9HighNo0
Derivative D520.65.5LowNo1

This table is illustrative and based on typical data from in silico ADME predictions. mdpi.com

By integrating these predictions early in the design phase, chemists can focus synthetic efforts on compounds with a higher probability of possessing favorable drug-like properties.

Application of Linear Free Energy Relationships (LFERs) in the Benzo[b]thiophene Series

Linear Free Energy Relationships (LFERs) are fundamental tools in physical organic chemistry used to quantitatively correlate reaction rates or equilibrium constants for a series of reactions with changes in the structure of the reactants. wikipedia.org The Hammett equation is a well-known example of an LFER that describes the influence of substituents on the reactivity of aromatic compounds. wikipedia.org These relationships provide insight into reaction mechanisms and the electronic effects of substituents.

Correlation of Substituent Effects with Reaction Rates

In the benzo[b]thiophene series, LFERs can be applied to understand how different substituents on the ring system influence the rates of various reactions. The electronic properties of a substituent—whether it is electron-donating or electron-withdrawing—can significantly alter the electron density at the reaction center, thereby affecting the stability of transition states and intermediates. nih.gov

For example, in nucleophilic aromatic substitution reactions involving thiophene derivatives, the reaction rates are highly sensitive to the nature of the substituent on the ring. A study on the piperidino-substitution of 2-L-3-nitro-5-X-thiophenes measured reaction rates for various substituents (X) and leaving groups (L). rsc.org The data were analyzed using Hammett-type equations, yielding reaction constants (ρ values) that quantify the sensitivity of the reaction to substituent effects. rsc.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the negatively charged transition state.

The general principle is that electron-withdrawing groups (e.g., -NO₂, -CN, -Br) increase the rate of nucleophilic attack by stabilizing the intermediate Meisenheimer complex, while electron-donating groups (e.g., -CH₃, -OCH₃) have the opposite effect. nih.gov The table below shows a hypothetical correlation for a reaction on a benzo[b]thiophene scaffold, based on established LFER principles.

Substituent (X) at C5Hammett Constant (σₚ)Relative Reaction Rate (kₓ/kₙ)
-OCH₃-0.270.2
-CH₃-0.170.5
-H0.001.0
-Br0.237.5
-CN0.6690
-NO₂0.78250

This table illustrates the expected trend based on LFER principles where a positive ρ value is assumed. nih.govrsc.org

Such correlations are invaluable for predicting reaction outcomes and for elucidating reaction mechanisms by providing evidence for the nature of the rate-determining step. rsc.orglibretexts.org

Analysis of Spectroscopic Chemical Shifts in Relation to Electronic Properties

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are highly sensitive to the electronic environment of atomic nuclei. LFERs can be used to correlate NMR chemical shifts (δ) with the electronic effects of substituents. For benzo[b]thiophene derivatives, the chemical shifts of protons and carbon-13 nuclei are influenced by the electron-donating or electron-withdrawing nature of substituents on the ring system. rsc.org

A detailed analysis of the ¹H NMR spectra of numerous benzo[b]thiophene derivatives has shown that the chemical shifts of ring protons can be correlated with substituent parameters. rsc.org Electron-withdrawing groups generally cause a downfield shift (higher δ value) of nearby protons by decreasing the electron density around them (deshielding). Conversely, electron-donating groups cause an upfield shift (lower δ value) due to an increase in electron density (shielding).

These relationships can be expressed by equations of the form: δ = δ₀ + ρIσI + ρRσR

where δ₀ is the chemical shift of the unsubstituted compound, and σI and σR are constants representing the inductive and resonance effects of the substituent, respectively. The coefficients ρI and ρR indicate the sensitivity of the chemical shift at a particular position to these effects.

Studies have demonstrated a parallel between the resonance shifts in benzene and five-membered heterocyclic nuclei like thiophene, implying that they respond similarly to the local π-electron density on the carbon atom. chemrxiv.org This allows for the extension of LFER principles developed for benzene systems to the benzo[b]thiophene series, providing a powerful tool for structure elucidation and for understanding the transmission of electronic effects through the fused ring system.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

Organic building blocks are foundational functionalized molecules essential for the bottom-up assembly of complex chemical structures. boronmolecular.com Carboxylic acids, in particular, are one of the largest and most utilized categories of building blocks, serving as precursors for a vast range of other compound classes. enamine.net

4-Bromobenzo[b]thiophene-3-carboxylic acid embodies the characteristics of a valuable building block. The carboxylic acid group at the 3-position is a versatile handle for various chemical transformations, most notably the formation of amide bonds. The bromine atom at the 4-position provides a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse substituents onto the benzene (B151609) ring. This dual functionality enables chemists to construct complex molecules with precision. Related compounds like 4-Bromobenzo[b]thiophene (B1340190) are recognized as key intermediates in the synthesis of pharmaceuticals and as building blocks for advanced materials used in organic light-emitting diodes (OLEDs) and semiconductors. nbinno.com

Precursors for Heterocyclic Systems

The structure of this compound is well-suited for the construction of more elaborate, fused heterocyclic systems. Its inherent reactivity allows for cyclization reactions that generate novel scaffolds with potential applications in various fields of chemistry.

The carboxylic acid moiety of this compound can be readily converted into derivatives such as esters or amides. These activated intermediates can then undergo condensation reactions with hydrazines or primary amines to form hydrazones and imines, respectively. The subsequent intramolecular cyclization of these intermediates can lead to the formation of fused heterocyclic systems. For example, the reaction of thiophene-based carbohydrazides, formed from the corresponding carboxylic acid derivatives, is an efficient method for producing thiophene-hydrazone derivatives. researchgate.net This general principle can be applied to synthesize complex fused systems where the newly formed ring incorporates the nitrogen atom from the imine or hydrazone linkage. In related heterocyclic chemistry, imine tautomers have been identified as stable intermediates in the formation of dimerized structures. beilstein-journals.org

Thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine (B92270) ring, are an important class of heterocyclic compounds. This compound is a valuable precursor for the synthesis of specific isomers of this scaffold. A general method for preparing [c]-fused thienopyridones utilizes ortho-bromothiophene carboxylic acids. abertay.ac.uk In this approach, the sodium salt of 4-bromothiophene-3-carboxylic acid reacts with a carbanion. abertay.ac.uk Subsequent deacylation and cyclization with a nitrogen source like ammonium (B1175870) acetate (B1210297) yield a thieno[3,4-c]pyridone. abertay.ac.uk This pyridone can be further functionalized, for instance, by converting it into a chloro-substituted thienopyridine, which can then be used in further synthetic elaborations. abertay.ac.uk This methodology provides a direct route to constructing the thienopyridine core from the title compound.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, and derivatives of this compound are instrumental in developing new therapeutic agents.

The functional groups on this compound allow for systematic structural modifications to optimize interactions with biological targets. By converting the carboxylic acid to various amides, chemists can explore the chemical space around a protein's binding pocket. A recent study detailed the synthesis of a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives designed as anticancer agents. nih.govnih.govresearchgate.net These compounds were developed to target the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis. nih.govresearchgate.net The structure-activity relationship studies revealed that modifications at the C-3 carboxamide were crucial for the observed anti-proliferative activity. nih.govresearchgate.net

In other research, various derivatives of benzo[b]thiophene-3-carboxylic acid, including N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides, were prepared and evaluated for several pharmacological activities. nih.gov Several of these compounds demonstrated significant local anesthetic, anticholinergic, and antihistaminic properties, showcasing the broad utility of this scaffold in modulating different protein targets. nih.gov

While information on Ebiprazole is not available, the closely related 4-bromobenzo[b]thiophene scaffold is a confirmed key intermediate in the synthesis of Brexpiprazole. nbinno.comgoogle.com Brexpiprazole is an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. The synthesis of Brexpiprazole relies on precursors such as 4-Bromobenzo[b]thiophene or its 2-carboxylic acid derivative. nbinno.commolkem.com These intermediates undergo several synthetic steps to construct the final complex drug molecule. The inclusion of the brominated benzo[b]thiophene moiety is critical for the pharmacological profile of the final active pharmaceutical ingredient.

Development of Inhibitors for Kinase Targets

The benzo[b]thiophene scaffold is a recognized pharmacophore in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of benzo[b]thiophene-3-carboxylic acid, in particular, have been investigated for their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Consequently, they are significant targets for therapeutic intervention.

Research into benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has identified them as potential anticancer agents that target the RhoA/ROCK pathway. nih.govnih.gov The Rho family of GTPases, including RhoA, are critical regulators of cellular processes, and their activity can promote tumor growth and metastasis. nih.gov Studies based on a covalent inhibitor of RhoA have led to the synthesis of new derivatives, demonstrating that modifications at the C-3 position with a carboxamide group can enhance anti-proliferative activity in breast cancer cell lines. researchgate.net For instance, compound b19 , a derivative of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide, was found to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 cells. nih.gov This inhibitory activity was confirmed to proceed via the RhoA/ROCK pathway. nih.gov

While this specific research utilized the 5-bromo isomer as a starting material, it underscores the potential of the this compound scaffold. researchgate.net The core structure is amenable to chemical modification, allowing for the synthesis of a library of compounds that can be screened for inhibitory activity against various kinase targets. The bromine atom at the 4-position offers a site for further functionalization, for example, through cross-coupling reactions, enabling the creation of diverse and complex molecules tailored for specific kinase active sites.

Contributions to Functional Materials Chemistry

The unique electronic structure of the benzo[b]thiophene core, characterized by a fused benzene and thiophene ring, makes it an attractive building block for functional organic materials. This π-conjugated system is fundamental to its application in organic electronics.

Thiophene-based organic semiconductors are promising materials for applications in electronics due to their excellent charge transport properties and environmental stability. beilstein-journals.org The fusion of a benzene ring to the thiophene core, as in benzo[b]thiophene, extends the π-conjugation, which is generally favorable for charge mobility. Fused thiophenes are noted for their extensive π-conjugated systems and coplanar molecular structures, which facilitate intermolecular interactions and improve charge transfer characteristics. mdpi.com

Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT), which contains the same core heterocyclic system, have been extensively studied for their high charge carrier mobility and thermal stability. researchgate.net For this compound, several structural features are expected to influence its semiconducting properties:

The Benzothiophene Core: Provides the fundamental π-conjugated backbone necessary for charge transport.

The Carboxylic Acid Group: This functional group can induce specific intermolecular interactions, particularly hydrogen bonding. This can lead to self-assembly into ordered structures, which is crucial for efficient charge transport in the solid state. beilstein-journals.org

The Bromo Substituent: The bromine atom is an electron-withdrawing group and can modulate the electronic energy levels (HOMO/LUMO) of the molecule. This tuning of electronic properties is a key strategy in the design of both p-type and n-type organic semiconductors.

These features suggest that this compound is a viable precursor for creating novel organic semiconductors, where its structure can be systematically modified to optimize performance in devices like organic field-effect transistors (OFETs). researchgate.net

The same electronic properties that make benzo[b]thiophene derivatives suitable for semiconductors also make them excellent candidates for optoelectronic materials, which interact with light. These materials are used in devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netmdpi.com

The extended π-system of the benzo[b]thiophene scaffold can be chemically modified to fine-tune the material's absorption and emission of light. The introduction of substituents allows for precise control over the molecule's energy gap, which determines its optical and electronic properties. researchgate.net In the case of this compound, the bromine atom and carboxylic acid group serve as handles for synthetic modification. The bromine atom, for instance, can be readily replaced or used in cross-coupling reactions to attach other aromatic or functional groups, thereby extending the conjugation or introducing specific donor-acceptor characteristics. nbinno.com This modular approach is fundamental to the design of materials with tailored optoelectronic properties for specific applications. Thienothiophene scaffolds, which share structural similarities, are used as building blocks in materials for OLEDs and solar cells, serving as electron-rich donor units or as π-linkers to facilitate intramolecular charge transfer. mdpi.com

Compound Information

Physicochemical Properties of 4-Bromobenzo[b]thiophene

PropertyValue
Chemical Name 4-Bromobenzo[b]thiophene
CAS Number 5118-13-8
Molecular Formula C₈H₅BrS
Molecular Weight 213.09 g/mol
Appearance White to off-white crystalline powder
Melting Point 110–115°C
Solubility Soluble in DMSO, THF; Insoluble in water

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthesis Protocols

The traditional synthesis routes for benzothiophene (B83047) derivatives often rely on harsh reaction conditions, stoichiometric reagents, and environmentally detrimental solvents. A crucial future direction is the development of green and sustainable protocols for the synthesis of 4-Bromobenzo[b]thiophene-3-carboxylic acid and its analogs. This aligns with the growing demand in the chemical industry for processes that minimize waste, reduce energy consumption, and utilize renewable resources. whiterose.ac.ukrsc.org

Key research objectives in this area include:

Water as a Reaction Medium: Exploring the use of water as a solvent for key synthetic steps, such as C-H arylation, which has been shown to be effective for other thiophene (B33073) derivatives. unito.it The use of different grades of water, including industrial wastewater, could further enhance the sustainability of the process. unito.it

Metal-Free Synthesis: Investigating metal-free annulation strategies, such as those involving an interrupted Pummerer reaction/ nih.govnih.gov-sigmatropic rearrangement/cyclization sequence, to construct the benzothiophene core without the need for transition metal catalysts. nih.gov

Microwave-Assisted Synthesis: Employing microwave-assisted organic synthesis (MAOS) to accelerate reaction times, improve yields, and reduce energy consumption. This technique has proven effective for the sustainable synthesis of other heterocyclic compounds. frontiersin.org

Improved Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. whiterose.ac.uk Direct amide bond formation techniques that avoid the use of stoichiometric coupling reagents, which generate significant by-products, represent a promising avenue. themjalab.com

Green Chemistry ApproachPotential Application to SynthesisAnticipated Benefits
Use of Water as SolventPerforming coupling or cyclization reactions in aqueous media. unito.itReduced reliance on volatile organic compounds (VOCs), lower cost, improved safety.
Metal-Free CatalysisEmploying organocatalysts or reaction cascades to build the benzothiophene ring. nih.govAvoidance of toxic and expensive heavy metal catalysts, simpler purification.
Microwave-Assisted ReactionsAccelerating key bond-forming steps through microwave irradiation. frontiersin.orgDrastically reduced reaction times, potential for higher yields, lower energy usage.
High Atom Economy ReagentsUtilizing direct C-H functionalization or catalytic cycles that minimize by-products. whiterose.ac.ukthemjalab.comReduced waste generation, increased process efficiency.

Investigation of Novel Catalytic Transformations

The bromine and carboxylic acid functionalities of this compound serve as versatile handles for a wide array of chemical modifications. Future research should focus on applying modern catalytic methods to this scaffold to generate novel derivatives with diverse and potentially valuable properties.

Promising areas for investigation include:

Palladium-Catalyzed Cross-Coupling: While standard cross-coupling reactions are known, exploring more advanced palladium-catalyzed systems for direct C-H arylation at other positions of the benzothiophene ring could provide rapid access to complex molecular architectures. unito.it

Enantioselective Organocatalysis: The development of organocatalyzed methods for the enantioselective functionalization of the benzothiophene core or its derivatives could lead to the synthesis of chiral molecules with specific biological activities. documentsdelivered.com

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to enable novel transformations that are difficult to achieve with traditional thermal methods. This could include radical-based C-H functionalizations or cross-coupling reactions under exceptionally mild conditions.

Halocyclization Strategies: Employing electrophilic halocyclization strategies, which have been used for related heterocycles, could provide pathways to further functionalized or polycyclic benzothiophene systems. researchgate.net

Catalytic MethodTarget TransformationPotential Outcome
Direct C-H ArylationFunctionalization of C-H bonds on the benzene (B151609) or thiophene ring. unito.itRapid construction of complex aryl-substituted benzothiophenes.
Enantioselective OrganocatalysisAsymmetric modification of derivatives to create chiral centers. documentsdelivered.comAccess to enantiomerically pure compounds for pharmacological studies.
Photoredox CatalysisRadical-based functionalization under visible light.Novel reactivity patterns and access to unique molecular structures under mild conditions.
Advanced Coupling ReactionsSuzuki-Miyaura or similar couplings to introduce diverse substituents at the 4-position. mdpi.comCreation of libraries of derivatives for screening purposes.

Exploration of Bioorthogonal Functionalization

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The this compound scaffold is an excellent candidate for derivatization with bioorthogonal handles, enabling its use as a molecular probe in chemical biology.

Future research in this domain should focus on:

Installation of Bioorthogonal Groups: Synthetically modifying the carboxylic acid or substituting the bromine atom with common bioorthogonal reporters like azides, alkynes, or tetrazines. These groups can then participate in highly specific ligation reactions, such as copper-free click chemistry or tetrazine ligation, within a biological environment. nih.govwikipedia.org

Development of Molecular Probes: Using the functionalized benzothiophene core as a scaffold to develop probes for imaging or affinity-based pulldown experiments. For instance, attaching a fluorescent dye or a biotin (B1667282) tag via a bioorthogonal linker would allow for the visualization or isolation of its biological targets. youtube.com

Surface Functionalization: Applying bioorthogonal chemistry to graft benzothiophene-based molecules onto material surfaces for applications in biotechnology and medicine, such as creating biocompatible coatings or surfaces that can capture specific biomolecules. nih.gov

Advanced Computational Modeling for De Novo Design and Mechanistic Prediction

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. Applying these methods to the this compound scaffold can guide synthetic efforts and provide deeper mechanistic insights.

Key computational avenues to explore include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of novel this compound derivatives with their biological activity. researchgate.net This can predict the efficacy of unsynthesized compounds and prioritize synthetic targets.

Molecular Docking Studies: Using molecular docking to simulate the binding of derivatives to specific biological targets, such as enzymes or receptors. researchgate.netnih.gov This can help elucidate the mechanism of action and guide the rational design of more potent and selective compounds.

De Novo Design: Employing computational algorithms to design entirely new molecules based on the benzothiophene scaffold that are optimized for binding to a specific target. This approach can explore a vast chemical space to identify novel drug candidates.

Mechanistic Prediction: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the feasibility of proposed synthetic routes, understand reaction mechanisms, and optimize reaction conditions for novel catalytic transformations.

Computational TechniqueResearch ApplicationExpected Insight
QSAR ModelingPredicting the biological activity (e.g., antimicrobial, anticancer) of new derivatives. researchgate.netIdentification of key molecular descriptors that correlate with activity, guiding lead optimization.
Molecular DockingSimulating the interaction of compounds with protein targets like the RhoA/ROCK pathway. researchgate.netnih.govUnderstanding binding modes, predicting binding affinity, and rationalizing structure-activity relationships.
Principal Component Analysis (PCA)Identifying the most important molecular features that differentiate active from inactive compounds. researchgate.netGuiding the selection of descriptors for robust QSAR models.
Multiple Linear Regression (MLR)Developing predictive statistical models for biological activity based on molecular descriptors. researchgate.netCreating predictive tools for virtual screening of compound libraries.

Q & A

Q. What are the common synthetic routes for 4-Bromobenzo[b]thiophene-3-carboxylic acid?

The synthesis typically involves carboxylation and bromination steps. For example, a five-step synthesis protocol for related thiophene derivatives starts with carboxylation of thiophene-3-carboxylic acid, followed by bromination at the 4-position . Key intermediates like benzo[b]thiophene-3-carboxylic acid (CAS: 5381-25-9) are hydrolyzed from ethyl esters (e.g., 2-amino derivatives) under basic conditions, as demonstrated in synthetic routes for NMDA receptor antagonists . Bromination can be achieved using electrophilic reagents (e.g., NBS or Br₂ in controlled conditions).

Q. How is the compound characterized to confirm its structure and purity?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns and aromatic protons.
  • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., λ = 254 nm) to assess purity (>95% by area normalization) .
  • Mass spectrometry (MS) for molecular ion confirmation (exact mass: ~256.95 g/mol for C₉H₅BrO₂S).
  • Melting point analysis (mp data not explicitly reported for this compound, but analogs like 5-Bromobenzo[b]thiophene-3-carboxylic acid show mp >200°C) .

Q. What are the stability considerations for handling and storing this compound?

The compound should be stored in a desiccator at 0–4°C to prevent hydrolysis of the carboxylic acid group or degradation of the bromine substituent. Related brominated thiophenes (e.g., 3-(Bromomethyl)-5-chlorobenzo[b]thiophene) are moisture-sensitive and require storage below 4°C . Avoid exposure to strong acids/bases to prevent decarboxylation.

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized?

  • Carboxylation optimization : Use lithium diisopropylamide (LDA) as a base for directed carboxylation at the 3-position of the thiophene ring, as demonstrated in annuleno[b]thiophen-6-amine synthesis .
  • Bromination selectivity : Control reaction temperature (0–5°C) and stoichiometry (1.1 eq Br₂) to minimize di-substitution.
  • Purification : Employ recrystallization from ethanol/water mixtures to remove unreacted starting materials .

Q. What analytical methods are recommended for detecting trace impurities in the compound?

  • LC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 50 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor for brominated byproducts (e.g., di-brominated analogs) and residual solvents .
  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry, though this requires high-purity crystals.
  • Elemental analysis : Validate %C, %H, and %Br to confirm stoichiometry.

Q. How can derivatives of this compound be designed for biological activity studies?

  • Amide/ester formation : Couple the carboxylic acid with amines (e.g., piperazine) using EDCI/HOBt to create derivatives for receptor binding assays .
  • Structure-activity relationship (SAR) : Modify the bromine position (e.g., 5-Bromo vs. 4-Bromo) to study steric/electronic effects on NMDA receptor antagonism or antimicrobial activity .
  • Bioisosteric replacement : Replace the thiophene ring with furan or benzene to assess pharmacological selectivity .

Q. What computational tools are useful for predicting the reactivity or bioactivity of this compound?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization.
  • Molecular docking : Use AutoDock Vina to model interactions with targets like GluN2B NMDA receptors or Mycobacterium tuberculosis enzymes .
  • ADMET prediction : Tools like SwissADME can estimate solubility (LogP ≈ 2.8) and metabolic stability for drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.